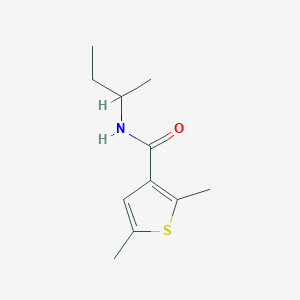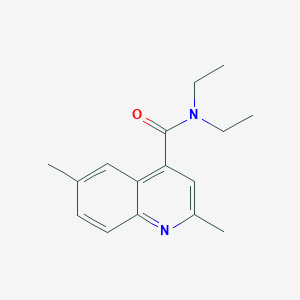
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide, also known as BMT-1, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of thiophene carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide reduced the levels of inflammatory cytokines in the lungs of mice with acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored in future research.
Métodos De Síntesis
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthiophene-3-carboxylic acid with butan-2-amine. The resulting product is then treated with thionyl chloride to produce the desired N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide compound.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide showed anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-7(2)12-11(13)10-6-8(3)14-9(10)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHCMRFWMCJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(SC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)